4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
Description
4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring. The piperidine moiety is further substituted with a 3-fluoro-4-methoxybenzoyl group, introducing both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. The ether linkage between pyridine and piperidine may confer conformational flexibility, influencing binding interactions in biological systems.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-17-5-4-13(11-16(17)19)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZVIHPGRUECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-fluoro-4-methoxybenzoic acid: This intermediate can be synthesized through the reaction of 3-fluoro-4-methoxybenzoyl chloride with a suitable base.
Formation of the piperidine derivative: The piperidine ring is introduced by reacting piperidine-4-carboxylic acid with 3-fluoro-4-methoxybenzoic acid under appropriate conditions.
Coupling with pyridine: The final step involves the coupling of the piperidine derivative with pyridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has been investigated for its potential therapeutic properties. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine and methoxy groups may enhance the compound's efficacy and selectivity towards cancer cells .
- Antimicrobial Properties: Research into related compounds has suggested potential antimicrobial activity, which warrants further exploration in the context of this specific structure .
Neuropharmacology
The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds like this compound could be investigated for their effects on neurotransmitter receptors, potentially leading to applications in treating neurological disorders.
Case Studies:
- Receptor Binding Studies: Investigations into the binding affinity of similar piperidine derivatives to dopamine and serotonin receptors have shown promise in developing treatments for conditions such as depression and anxiety .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its complex structure allows it to be used in the development of new chemical entities.
Synthetic Routes:
- Formation of Analogues: The unique functional groups present in this compound can be modified to create analogues with varied biological activities. This adaptability is crucial for screening new compounds in drug discovery pipelines .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Development of new therapies |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatments for neurological disorders |
| Synthetic Chemistry | Intermediate for creating analogues | Versatile building block for drug discovery |
Mechanism of Action
The mechanism of action of 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.4 g/mol. The structure features a piperidine ring, a pyridine moiety, and fluorinated and methoxylated benzoyl groups, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
| InChI Key | VPFLYRBVCMXPMH-UHFFFAOYSA-N |
Pharmacological Properties
Research indicates that This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. For instance, derivatives with piperidine moieties have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The compound's structure suggests potential activity against cancer cells. Research on related piperidine derivatives has demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, such as:
- Receptor Binding : The presence of the piperidine ring allows for interactions with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, including acetylcholinesterase and urease .
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of related piperidine derivatives in vitro. The results indicated that these compounds significantly reduced cell viability in various cancer cell lines, suggesting that modifications in the benzoyl group enhance their anticancer potency .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of structurally similar compounds. The findings revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
